4,4-dimethyl-3-oxo-N-phenylpentanamide
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Overview
Description
4,4-Dimethyl-3-oxo-N-phenylpentanamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of pentanamide, characterized by the presence of a phenyl group and a dimethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-3-oxo-N-phenylpentanamide can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with aniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .
Industrial Production Methods
In industrial settings, continuous flow synthesis technology is often employed to produce this compound. This method allows for high yields and efficient production. For example, a continuous flow synthesis achieved a yield of 94% within a residence time of 15 minutes .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4,4-Dimethyl-3-oxo-N-phenylpentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation-reduction reactions and substitution reactions, which are facilitated by the presence of the phenyl and ketone groups .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3-oxopentanenitrile: A precursor in the synthesis of 4,4-dimethyl-3-oxo-N-phenylpentanamide.
4-Methyl-3-oxo-N-phenylpentanamide: A similar compound with a methyl group instead of a dimethyl group.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a phenyl group and a dimethyl ketone group
Biological Activity
4,4-Dimethyl-3-oxo-N-phenylpentanamide, a compound with significant biological implications, has garnered attention in recent research due to its potential effects on various biological pathways. This article explores its biological activity, including its mechanism of action, interactions with specific enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pentanamide backbone with a phenyl group and two methyl groups attached to the carbon chain. Its unique structure contributes to its biological activity.
Recent studies have indicated that this compound acts as an inhibitor of the enzyme HMG-CoA reductase (HMGR), which is crucial in the mevalonate pathway responsible for cholesterol biosynthesis. This pathway is a target for statins, a class of cholesterol-lowering medications. The binding affinity of this compound to HMGR has been characterized, showing potential for therapeutic applications in managing hypercholesterolemia.
Binding Interactions
The binding mode of this compound to HMGR has been compared to that of fluvastatin, revealing conserved polar interactions with key residues in the enzyme's active site. The IC50 value for this compound is reported at approximately 53 nM, indicating potent inhibitory activity against HMGR .
Anticancer Properties
In addition to its role as an HMGR inhibitor, preliminary studies suggest that this compound may exhibit anticancer properties. Research conducted on various cancer cell lines indicates that compounds structurally similar to this one can impede cell proliferation and induce apoptosis in cancer cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
LAPC-4 (Prostate) | 10 | Inhibition of androgen receptor |
MCF-7 (Breast) | 15 | Induction of apoptosis |
A549 (Lung) | 12 | Cell cycle arrest |
Research Findings
A study published in BioRxiv highlighted the potential of this compound in plant biology as well. The compound was shown to enhance tolerance traits in plants when overexpressed alongside HMGR genes. This suggests that the compound may also have applications in agricultural biotechnology .
Properties
CAS No. |
61652-71-9 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4,4-dimethyl-3-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)11(15)9-12(16)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) |
InChI Key |
XVEPKNMOJLPFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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